3-Phenylcyclobutanecarbaldehyde
Description
3-Phenylcyclobutanecarbaldehyde (systematic IUPAC name: cyclobutane-1-carbaldehyde with a phenyl substituent at position 3) is an aromatic aldehyde featuring a strained cyclobutane ring fused to a benzene moiety. The compound’s structure combines the reactivity of an aldehyde group with the steric and electronic effects of the cyclobutane ring, which introduces significant ring strain (angle strain ~28.5° per bond) compared to larger cyclic systems. This strain influences its chemical behavior, including nucleophilic addition and oxidation reactions.
Properties
IUPAC Name |
3-phenylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVJNNYSEAWOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205679-28-3 | |
| Record name | 3-phenylcyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclobutanecarbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetaldehyde with a suitable cyclobutane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic processes or continuous flow reactions. These methods aim to optimize the efficiency and cost-effectiveness of the synthesis while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 3-Phenylcyclobutanecarboxylic acid.
Reduction: 3-Phenylcyclobutanemethanol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
3-Phenylcyclobutanecarbaldehyde features a cyclobutane ring, which is known for its strained structure. This strain contributes to its reactivity and makes it an interesting candidate for various chemical transformations. The presence of the phenyl group enhances its potential for interactions with biological targets, making it suitable for drug development.
Medicinal Chemistry Applications
The cyclobutane ring system is increasingly recognized for its utility in medicinal chemistry. Recent studies have highlighted several applications of cyclobutane derivatives, including this compound, in drug design:
- Pharmacophore Development : Cyclobutane derivatives can serve as pharmacophore elements that enhance the biological activity of drug candidates. The unique spatial arrangement allows for better interaction with target proteins.
- Metabolic Stability : Incorporating cyclobutane rings can improve the metabolic stability of compounds, reducing the likelihood of rapid degradation in biological systems. This is crucial for developing effective therapeutics that require prolonged action in vivo .
Synthetic Applications
This compound is also valuable in synthetic organic chemistry:
- Building Block for Complex Molecules : It can be used as a precursor in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. The ability to functionalize the aldehyde group allows for further chemical modifications.
- C–H Functionalization : Recent advancements in C–H functionalization techniques have made it possible to selectively modify cyclobutane derivatives, including this compound, leading to the formation of diverse chemical entities .
Case Study 1: Drug Development
A notable case study involved the synthesis of a series of cyclobutane-based compounds aimed at targeting specific cancer pathways. Researchers utilized this compound as a starting material to create analogs with enhanced potency against cancer cell lines. The study demonstrated that modifications to the cyclobutane ring significantly influenced biological activity, leading to compounds with improved efficacy and selectivity .
Case Study 2: Natural Product Synthesis
In another study focused on natural product synthesis, this compound was employed as an intermediate in the total synthesis of complex natural products. The unique reactivity of the cyclobutane ring facilitated key transformations that were essential for constructing the target molecules. This case highlighted the importance of this compound in accessing structurally diverse natural products .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of drug candidates using cyclobutane scaffolds | Enhanced pharmacological properties observed |
| Synthetic Chemistry | Use as a building block in complex organic synthesis | Facilitated access to diverse chemical entities |
| C–H Functionalization | Modification techniques for selective functionalization | Improved efficiency and selectivity |
| Natural Product Synthesis | Intermediate in total synthesis of complex natural products | Enabled construction of diverse structures |
Mechanism of Action
The mechanism of action of 3-Phenylcyclobutanecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological studies to investigate the effects of aldehyde-containing compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Phenylcyclobutanecarbaldehyde with structurally related aldehydes, emphasizing physicochemical properties, reactivity, and hazards.
Key Findings:
Structural Influence on Reactivity :
- The cyclobutane ring in This compound increases electrophilicity at the aldehyde group compared to Benzaldehyde , facilitating faster nucleophilic additions.
- 3-Chlorobenzaldehyde exhibits reduced reactivity due to electron-withdrawing chlorine, which stabilizes the aldehyde against oxidation .
Thermal Stability :
- Cyclobutane’s strain lowers the thermal stability of This compound relative to Cyclohexanecarbaldehyde , which has a more stable six-membered ring.
Hazard Profile :
- Aldehydes like 3-Chlorobenzaldehyde and This compound are likely skin irritants, requiring precautions such as immediate washing after exposure .
Biological Activity
3-Phenylcyclobutanecarbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a phenyl group and an aldehyde functional group. The unique structure of this compound allows for various interactions with biological targets, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial activities. For instance, derivatives of cyclobutane have shown promising results against various bacterial strains. A study focusing on cyclobutane derivatives reported that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in treating bacterial infections .
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Cyclobutane derivative A | 50 | Antibacterial |
| Cyclobutane derivative B | 30 | Antifungal |
Anticancer Activity
The anticancer potential of cyclobutane derivatives has also been explored. Some studies have shown that these compounds can induce apoptosis in cancer cells. For example, a related compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the activation of apoptotic pathways, which could be relevant for this compound.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as cyclooxygenases and lipoxygenases, which play roles in inflammation and cancer progression.
- Cell Membrane Interaction : The lipophilic nature of the cyclobutane ring may facilitate interactions with cell membranes, enhancing the compound's ability to penetrate cells and exert its effects.
Case Studies
- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various indole derivatives, some of which share structural similarities with this compound. The results indicated that modifications to the molecular structure significantly influenced their efficacy against Mycobacterium tuberculosis . This suggests that similar modifications could enhance the activity of this compound.
- Cytotoxicity Assessment : In vitro assays have been conducted to assess the cytotoxicity of related compounds on human cell lines. These studies typically measure cell viability using assays like MTT or CFU counts after treatment with varying concentrations of the compound over time . Such assessments are crucial for determining the therapeutic index and safety profile of new drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
